molecular formula C20H21ClN2O B12997669 1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(2-methoxybenzyl)methanamine

1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(2-methoxybenzyl)methanamine

Cat. No.: B12997669
M. Wt: 340.8 g/mol
InChI Key: MXGNYYLMLUGTAO-UHFFFAOYSA-N
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Description

1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(2-methoxybenzyl)methanamine is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(2-methoxybenzyl)methanamine typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

    Chlorination: Introduction of the chlorine atom at the 2-position of the quinoline ring can be achieved using chlorinating agents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Alkylation: The 5,7-dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Methanamine Substitution: The final step involves the substitution of the quinoline derivative with N-(2-methoxybenzyl)methanamine under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(2-methoxybenzyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, replacing it with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(2-methoxybenzyl)methanamine depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial activity.

    Chloroquine: A well-known antimalarial drug.

    Quinacrine: Another antimalarial and anti-inflammatory agent.

Uniqueness

1-(2-Chloro-5,7-dimethylquinolin-3-yl)-N-(2-methoxybenzyl)methanamine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C20H21ClN2O

Molecular Weight

340.8 g/mol

IUPAC Name

N-[(2-chloro-5,7-dimethylquinolin-3-yl)methyl]-1-(2-methoxyphenyl)methanamine

InChI

InChI=1S/C20H21ClN2O/c1-13-8-14(2)17-10-16(20(21)23-18(17)9-13)12-22-11-15-6-4-5-7-19(15)24-3/h4-10,22H,11-12H2,1-3H3

InChI Key

MXGNYYLMLUGTAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C(=NC2=C1)Cl)CNCC3=CC=CC=C3OC)C

Origin of Product

United States

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